

# Application Notes and Protocols: Utilizing Brij 35 in Mass Spectrometry Sample Preparation

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## Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

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For researchers, scientists, and drug development professionals, the effective solubilization and preparation of protein samples is a critical first step for successful mass spectrometry (MS) analysis. This document provides detailed application notes and protocols regarding the use of Brij 35, a non-ionic detergent, in workflows for mass spectrometry. While Brij 35 is an effective solubilizing agent, it is not directly compatible with mass spectrometry and requires removal prior to analysis. These notes offer guidance on its application and the necessary steps for its removal to ensure high-quality MS data.

## Introduction to Brij 35

Brij 35, also known as Polyoxyethylene (23) lauryl ether, is a non-ionic surfactant widely used in biochemical applications for the solubilization and extraction of proteins, particularly membrane proteins.<sup>[1]</sup> Its utility lies in its ability to disrupt cell membranes and dissolve hydrophobic proteins while often preserving protein structure and function. However, the very properties that make it an effective detergent also cause significant interference in mass spectrometry analyses, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).<sup>[2][3]</sup> Therefore, its use in a proteomics workflow necessitates a dedicated removal step.

## Properties of Brij 35

Understanding the physicochemical properties of Brij 35 is essential for its effective use and subsequent removal.

Property	Value	Reference(s)
Full Name	Polyoxyethylene (23) lauryl ether	[4]
Molecular Formula	$C_{12}H_{25}(OCH_2CH_2)_{23}OH$	[1]
Average Molecular Weight	~1225 g/mol	[4]
Critical Micelle Concentration (CMC)	0.05 - 0.1 mM (90 $\mu$ M)	[1][4]
Aggregation Number	20 - 40	[4]
Cloud Point	>100°C	[1]
Appearance	White waxy solid	[4]

## The Challenge: Brij 35 Incompatibility with Mass Spectrometry

The presence of detergents like Brij 35 in a sample destined for mass spectrometry can severely compromise the quality of the data. The primary issues include:

- **Ion Suppression:** During electrospray ionization, detergent molecules, which are typically present in high concentrations, compete with peptides for ionization. This leads to a significant reduction in the signal intensity of the peptides of interest, a phenomenon known as ion suppression.[2][3]
- **Interference with Chromatography:** Non-ionic detergents can interfere with the reversed-phase liquid chromatography (RPLC) separation that precedes mass analysis. This can lead to poor peak shape, altered retention times, and a loss of resolution.[2]
- **Contamination of the Mass Spectrometer:** Detergents can accumulate within the mass spectrometer's ion source and transfer optics, leading to persistent background noise and requiring extensive cleaning.[5]
- **Formation of Detergent Clusters:** Detergents can form adducts and clusters that dominate the mass spectrum, obscuring the signals from peptides.[2]

Due to these detrimental effects, it is imperative to remove Brij 35 from protein or peptide samples before they are introduced into the mass spectrometer.

## Experimental Protocols

Here we provide protocols for protein extraction using Brij 35 and subsequent detergent removal.

### Protocol for Protein Extraction from Cultured Cells using Brij 35

This protocol describes a general method for creating a total cell lysate.

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Brij 35, protease and phosphatase inhibitor cocktails.
- Cell scraper
- Microcentrifuge tubes
- Centrifuge

Procedure:

- Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 500  $\mu$ L for a 10 cm dish).
- Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with periodic vortexing.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- The protein extract is now ready for downstream processing, including detergent removal and digestion.

## Protocol for Brij 35 Removal using Detergent Removal Spin Columns

This protocol is suitable for the efficient removal of Brij 35 from protein or peptide samples using commercially available affinity-based spin columns. These columns contain a resin that binds detergents.[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Materials:

- Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)
- Sample Buffer (e.g., 50 mM Ammonium Bicarbonate)
- Microcentrifuge

### Procedure:

- Equilibrate the spin column by removing the storage buffer and washing the resin three times with the desired sample buffer (pH 5-10), according to the manufacturer's instructions.[\[6\]](#)
- Add the protein or peptide sample containing Brij 35 to the equilibrated resin in the spin column.
- Incubate the sample with the resin for the time specified by the manufacturer (typically a few minutes) to allow for detergent binding.
- Place the spin column into a collection tube and centrifuge to elute the detergent-depleted sample.

- The flow-through contains the protein or peptide sample with >95% of the Brij 35 removed and is now compatible with downstream applications like trypsin digestion and mass spectrometry.[8]

## Protocol for In-Solution Trypsin Digestion

This protocol is for the enzymatic digestion of proteins into peptides suitable for mass spectrometry analysis. This should be performed after the removal of Brij 35.

Materials:

- Detergent-free protein sample
- 1 M Dithiothreitol (DTT)
- 55 mM Iodoacetamide (IAA)
- MS-grade Trypsin
- 50 mM Ammonium Bicarbonate ( $\text{NH}_4\text{HCO}_3$ )
- Formic Acid

Procedure:

- Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.
- Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
- Digestion: Add MS-grade trypsin to the sample at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w). Incubate overnight (12-16 hours) at 37°C.
- Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1% (v/v).
- The resulting peptide mixture can be desalted using C18 spin tips or columns before LC-MS/MS analysis.

## Data Presentation and Comparison

While Brij 35 is an effective solubilizing agent, its incompatibility with MS necessitates a cleanup step that can lead to sample loss. In contrast, MS-compatible surfactants are designed to be easily removed or to not interfere with analysis. The table below summarizes the typical performance of workflows using Brij 35 (with removal) versus an MS-compatible surfactant like RapiGest SF.

Parameter	Brij 35 + Detergent Removal	MS-Compatible Surfactant (e.g., RapiGest SF)	Reference(s)
Protein Solubilization	High, effective for many proteins including membrane proteins.	High, comparable to or sometimes better than traditional detergents for specific applications.	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Detergent Removal Efficiency	>95% with specialized columns.	Not always required; acid-labile surfactants are degraded and removed by acidification and centrifugation.	<a href="#">[8]</a> <a href="#">[11]</a>
Peptide/Protein Recovery after Cleanup	Can be variable, with some sample loss expected.	Generally high as no separate cleanup device is needed.	<a href="#">[7]</a>
MS Data Quality	Good, provided detergent removal is thorough.	Excellent, designed for optimal MS performance.	<a href="#">[11]</a>
Number of Identified Proteins	Dependent on initial extraction efficiency and recovery after cleanup.	Often higher due to improved digestion efficiency and no sample loss during a separate cleanup.	<a href="#">[11]</a> <a href="#">[12]</a>
Workflow Complexity	Higher, requires an additional, dedicated detergent removal step.	Lower, cleanup is integrated into the digestion protocol.	<a href="#">[11]</a>

## Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows.



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Caption: Workflow for MS sample preparation using Brij 35 with a dedicated detergent removal step.



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Caption: A streamlined workflow using an acid-labile MS-compatible surfactant.

## Conclusion and Recommendations

Brij 35 is a powerful tool for protein solubilization, particularly for challenging samples like membrane proteins. However, its use in mass spectrometry-based proteomics is contingent on its thorough removal from the sample. The protocols provided here offer a framework for leveraging the solubilizing power of Brij 35 while mitigating its negative effects on MS analysis.

For high-throughput applications or when sample loss is a critical concern, the use of mass spectrometry-compatible surfactants is highly recommended. These reagents offer a more streamlined workflow and can lead to a greater number of protein identifications. The choice between using a traditional detergent like Brij 35 followed by a cleanup step, versus using an MS-compatible surfactant, will depend on the specific requirements of the experiment, including the nature of the protein sample, the available equipment, and the desired throughput.

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